BenchChemオンラインストアへようこそ!

3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide

Kinase inhibition CK2 inhibitor Scaffold hopping

This compound features a regioisomerically distinct pyrazolo[1,5-c]pyrimidine core whose angular ring fusion redirects kinase selectivity away from [1,5-a] and [3,4-d] congeners. The 3-bromo position enables rapid SAR exploration via Suzuki coupling, while the 2-fluorophenyl carboxamide provides a metabolically stable anchoring motif. Directly enters CK2/DYRK1B inhibitor chemical space per US 11,970,499 and US20210179591A1. 98% purity ensures minimal des-bromo contamination for reproducible coupling stoichiometry.

Molecular Formula C14H10BrFN4O
Molecular Weight 349.16 g/mol
CAS No. 1170190-27-8
Cat. No. B1387371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide
CAS1170190-27-8
Molecular FormulaC14H10BrFN4O
Molecular Weight349.16 g/mol
Structural Identifiers
SMILESCC1=NN2C=NC(=CC2=C1Br)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C14H10BrFN4O/c1-8-13(15)12-6-11(17-7-20(12)19-8)14(21)18-10-5-3-2-4-9(10)16/h2-7H,1H3,(H,18,21)
InChIKeyXLGOLMSZGMNMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide (CAS 1170190-27-8): Procurement-Relevant Identity and Scaffold Classification


3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide (CAS 1170190-27-8) is a heterocyclic small molecule belonging to the pyrazolo[1,5-c]pyrimidine class, a distinct regioisomeric scaffold within the broader pyrazolopyrimidine family [1]. With a molecular formula of C14H10BrFN4O and a molecular weight of 349.16 g/mol, it features a unique substitution pattern: a bromine atom at the 3-position, a methyl group at the 2-position, and a 2-fluorophenyl carboxamide at the 5-position . The compound is commercially available from multiple suppliers with purities typically specified at 95% or 98% . Unlike the more widely explored pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine congeners, the [1,5-c] ring fusion topology places the pyrazole and pyrimidine rings in a less common angular arrangement, which can fundamentally alter kinase selectivity profiles, binding modes, and physicochemical properties relative to its regioisomeric analogs [2].

Generic Substitution Risks for 3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide (CAS 1170190-27-8)


In the pyrazolopyrimidine chemical space, small structural modifications can lead to drastic shifts in kinase selectivity and potency [1]. The pyrazolo[1,5-c]pyrimidine core of this compound is regioisomerically distinct from the more common pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-d]pyrimidine scaffolds; such a change in ring fusion position alone can redirect hydrogen-bonding interactions within the ATP-binding pocket, altering the target kinase profile [2]. Attempting to substitute this compound with a 3-chloro, 3-iodo, or des-bromo analog would eliminate the specific van der Waals interactions and halogen-bonding capacity of the bromine atom within the hydrophobic back pocket of kinases such as DYRK1B and CK2, both of which are described as targets of structurally related pyrazolo[1,5-c]pyrimidine-5-carboxamides in the patent literature [3]. The 2-fluorophenyl amide moiety further contributes to binding through a combination of hydrophobic and electrostatic interactions that are sensitive to the position and identity of the halogen substituent [4]. Generic substitution without confirmatory head-to-head biochemical data therefore risks loss of potency, altered selectivity, or both.

Quantitative Differentiation Evidence for 3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide (CAS 1170190-27-8)


Regioisomeric Scaffold Advantage: Pyrazolo[1,5-c]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine Core as CK2 Inhibitor Template

The pyrazolo[1,5-c]pyrimidine scaffold has been specifically claimed in patent literature as a core for CK2 inhibition, with the ring fusion geometry differentiating it from the more common pyrazolo[1,5-a]pyrimidine isomer [1]. While quantitative IC50 data for the specific 3-bromo-N-(2-fluorophenyl) compound is not publicly disclosed, the patent family explicitly covers the [1,5-c] regioisomer as a privileged scaffold for CK2, distinct from [1,5-a] or [3,4-d] variants which predominantly target CDKs, VEGFR-2, or TIE-2 kinases [2]. This regioisomeric difference redirects the hinge-binding region orientation of the pyrimidine nitrogen atoms, enabling a distinct kinase selectivity profile [3].

Kinase inhibition CK2 inhibitor Scaffold hopping

Halogen-Dependent Reactivity: 3-Bromo Substituent as a Synthetic Handle vs. 3-Chloro or 3-Iodo in Cross-Coupling Diversification

The C-3 bromine substituent on the pyrazolo[1,5-c]pyrimidine core provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling analog library generation . The C-Br bond (bond dissociation energy ~281 kJ/mol) offers an intermediate reactivity profile compared to C-Cl (~338 kJ/mol) and C-I (~218 kJ/mol), balancing oxidative addition efficiency with stability during storage and handling [1]. The 3-chloro analog, if available, would require harsher coupling conditions that may degrade the acid-labile carboxamide linkage, while a 3-iodo variant, though more reactive, would be more prone to photolytic and thermal decomposition .

Medicinal chemistry Cross-coupling Late-stage functionalization

2-Fluorophenyl Amide: Enhanced Metabolic Stability vs. Des-Fluoro or 4-Fluoro Amide Analogs

The 2-fluorophenyl carboxamide moiety in this compound introduces a fluorine atom at the ortho position of the anilide ring, which serves dual protective roles: it blocks a primary site of CYP450-mediated aromatic hydroxylation, and the electron-withdrawing effect of fluorine reduces the electron density of the amide nitrogen, decreasing its susceptibility to hydrolytic cleavage [1]. In comparative metabolic stability studies of structurally related anilides, 2-fluoro substitution has been shown to increase microsomal half-life (t1/2) by 2- to 6-fold compared to the unsubstituted phenyl analog, and by 1.5- to 3-fold compared to the 4-fluoro regioisomer in human liver microsomes [2]. While direct data on the exact pyrazolo[1,5-c]pyrimidine-5-carboxamide system is limited, the class-level SAR is well-established across multiple chemotypes [3].

Metabolic stability Fluorine substitution CYP450 oxidation

Physicochemical Property Differentiation: Calculated LogP and TPSA vs. Common Kinase Inhibitor Fragments

The compound exhibits a computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 59.29 Ų, placing it within favorable drug-like property space [1]. Compared to the widely used kinase inhibitor fragment scaffold 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (XLogP ~1.5, TPSA ~80 Ų), the [1,5-c] isomer with the 2-fluorophenyl amide has higher predicted membrane permeability due to higher lipophilicity and lower TPSA . The molecular weight of 349.16 g/mol is below the typical kinase inhibitor threshold of 450-500 Da, offering a ligand-efficient starting point for further optimization [2]. The computed hydrogen bond donor count of 1 and acceptor count of 4 are consistent with moderate cell permeability predictions.

Drug-likeness Lipinski parameters Permeability

Supplier-Level Quality Differentiation: Purity Specifications and Batch-to-Batch Consistency (98% vs. 95% baseline)

Commercially available batches of this compound are offered at two distinct purity grades: 98% (Leyan, catalog #1672781) versus a baseline of 95% (multiple suppliers including AKSci and CymitQuimica/Biosynth) . For a compound with a halogen substituent intended for cross-coupling chemistry, this 3-percentage-point purity difference can translate to substantially lower levels of dehalogenated impurity (des-bromo byproduct) in the 98% grade, which is critical for reproducible Suzuki coupling yields . The 98% specification also implies tighter control over residual palladium content, water, and solvent residues, reducing the need for pre-use purification in sensitive biochemical assays.

Quality control Purity specification Procurement

Optimal Application Scenarios for 3-Bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide (CAS 1170190-27-8)


CK2-Focused Kinase Inhibitor Lead Generation Using Pyrazolo[1,5-c]pyrimidine Scaffold

This compound serves as a direct entry point into CK2 inhibitor chemical space, leveraging the pyrazolo[1,5-c]pyrimidine core explicitly claimed in U.S. Patent 11,970,499 [1]. The 3-bromo substituent enables rapid SAR exploration via parallel Suzuki coupling, while the 2-fluorophenyl amide provides a metabolically stable anchoring moiety. Researchers can build focused libraries around this scaffold without investing in de novo core synthesis, accelerating hit-to-lead timelines for CK2-driven oncology programs.

Late-Stage Diversification Hub for DYRK1B Inhibitor Optimization

Given the structural relationship to DYRK1B inhibitor chemotypes described in US20210179591A1 [2], the compound's 3-bromo position is strategically placed for introducing diverse aryl, heteroaryl, and amine substituents without disturbing the carboxamide pharmacophore. The 98% purity grade (Leyan) ensures minimal des-bromo contamination that could otherwise compromise coupling stoichiometry and yield reproducibility in array synthesis.

Regioisomeric Selectivity Probe to Differentiate [1,5-c] vs. [1,5-a] vs. [3,4-d] Kinase Inhibition Profiles

The distinctly angular [1,5-c] fusion geometry makes this compound a valuable tool for scaffold-hopping studies aimed at dissecting the contribution of regioisomerism to kinase selectivity [3]. By running this compound alongside commercially available [1,5-a] and [3,4-d] analogs in broad kinase profiling panels, researchers can map scaffold-dependent selectivity fingerprints and identify kinases uniquely addressable by the [1,5-c] topology.

Computational Chemistry and Docking Studies Leveraging Favorable Physicochemical Properties

With an XLogP3 of 2.8, TPSA of 59.29 Ų, and a molecular weight of 349.16 Da, the compound occupies drug-like property space suitable for structure-based drug design (SBDD) campaigns [4]. Its single hydrogen bond donor and four acceptor sites provide a well-defined pharmacophoric pattern for docking into CK2 and DYRK1B crystal structures, making it an excellent test case for validating computational binding models against experimental SAR derived from analog synthesis.

Quote Request

Request a Quote for 3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.